
An In-depth Technical Guide to
Tetradecyltrimethylammonium Bromide (TTAB)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Tetradecyltrimethylammonium

bromide

Cat. No.: B107326 Get Quote

An Official Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Tetradecyltrimethylammonium
Bromide (TTAB), a cationic surfactant of significant interest in various scientific and

pharmaceutical domains. This document clarifies the compound's nomenclature, detailing its

physicochemical properties, biological activities, and key applications, with a focus on its role in

drug development. Detailed experimental protocols for the characterization of its fundamental

properties and the evaluation of its biological effects are provided, alongside visual diagrams of

its mechanism of action to facilitate a deeper understanding. All quantitative data has been

summarized in structured tables for ease of comparison and reference.

Introduction: Clarification of Nomenclature
Tetradecyltrimethylammonium Bromide (TTAB) is a quaternary ammonium salt that

functions as a cationic surfactant. It is crucial to note that this compound is known by several

synonyms in scientific literature and commercial databases. The most common synonyms are

Myristyltrimethylammonium Bromide (MTAB) and Cetrimide (though Cetrimide can also refer to

a mixture of different quaternary ammonium salts, with TTAB being a primary component). The

terms "tetradecyl" and "myristyl" both refer to a 14-carbon alkyl chain, making the names

chemically identical. For clarity and consistency, this guide will use the abbreviation TTAB.
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Key Identifiers:

Chemical Name: N,N,N-Trimethyl-1-tetradecanaminium bromide

CAS Number: 1119-97-7[1][2]

Molecular Formula: C₁₇H₃₈BrN[1][3]

Molecular Weight: 336.39 g/mol [1][3]

Physicochemical Properties
TTAB is a white crystalline powder that is soluble in water.[3] Its amphiphilic nature, consisting

of a long hydrophobic tetradecyl tail and a hydrophilic quaternary ammonium headgroup,

dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain

concentration.

Table 1: Summary of Physicochemical Properties of Tetradecyltrimethylammonium Bromide
(TTAB)

Property Value Conditions

Melting Point 245-250 °C -

Solubility in Water 100 g/L -

Critical Micelle Concentration

(CMC)
3.5 - 5 mM In pure water, 20-25 °C

Surface Tension at CMC ~36.0 mN/m In 0.01 M KBr

Aggregation Number ~80 -

Note: CMC and surface tension values can be influenced by temperature, pressure, and the

presence of electrolytes.[4]

Biological Activity and Mechanism of Action
Antimicrobial Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.mdpi.com/1420-3049/30/23/4599
https://findanexpert.unimelb.edu.au/scholarlywork/1833736-myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammonium-bromide-are-surface-active-small-molecule-dynamin-inhibitors-that-block-endocytosis-mediated-by-dynamin-i-or-dynamin-ii%3F?cache=1749939191381
https://www.mdpi.com/1420-3049/30/23/4599
https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://www.mdpi.com/1420-3049/30/23/4599
https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://www.benchchem.com/product/b107326?utm_src=pdf-body
https://www.semanticscholar.org/paper/Drug-loaded-nanoparticles-%3A-preparation-methods-and-All%C3%A9mann-Gurny/e3e5c1ea7baf4a694a1615f929c0f41be6b2c18c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As a quaternary ammonium compound (QAC), TTAB exhibits broad-spectrum antimicrobial

activity against bacteria and fungi.[5] The primary mechanism of action involves the disruption

of the microbial cell membrane.

The positively charged quaternary ammonium headgroup of TTAB electrostatically interacts

with the negatively charged components of the microbial cell wall, such as teichoic acids in

Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial

binding is followed by the insertion of the hydrophobic tetradecyl tail into the lipid bilayer. This

process disrupts the membrane's structural integrity, leading to increased permeability, leakage

of essential intracellular components, and ultimately, cell death.[5][6] At higher concentrations,

TTAB can cause the solubilization of the cell membrane.[5]

Diagram 1: General Antimicrobial Mechanism of TTAB
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Caption: General mechanism of TTAB's antimicrobial action.

Cytotoxicity and Inhibition of Dynamin
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Beyond its antimicrobial effects, TTAB is known to exhibit cytotoxicity towards eukaryotic cells,

a property that is being explored for its anticancer potential. One of the key molecular

mechanisms underlying its cellular effects is the inhibition of dynamin.[3][7][8]

Dynamins are GTPases that play a crucial role in endocytosis, a fundamental cellular process

for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[3][7][8] TTAB acts as a

dynamin inhibitor by targeting the interaction between dynamin and phospholipids in the cell

membrane.[3][7][8] Specifically, it has been shown to have a Ki of approximately 940 nM for

dynamin GTPase activity.[3][7][8] By disrupting this interaction, TTAB effectively blocks

dynamin-mediated endocytosis, including receptor-mediated endocytosis of growth factors like

EGF.[3][7][8] This inhibition of endocytosis can disrupt cellular signaling pathways that are

critical for cell proliferation and survival, leading to cell cycle arrest and apoptosis.[9]

Diagram 2: TTAB as a Dynamin Inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://pubmed.ncbi.nlm.nih.gov/17702890/
https://www.researchgate.net/publication/6136676_Myristyl_Trimethyl_Ammonium_Bromide_and_Octadecyl_Trimethyl_Ammonium_Bromide_Are_Surface-Active_Small_Molecule_Dynamin_Inhibitors_that_Block_Endocytosis_Mediated_by_Dynamin_I_or_Dynamin_II
https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://pubmed.ncbi.nlm.nih.gov/17702890/
https://www.researchgate.net/publication/6136676_Myristyl_Trimethyl_Ammonium_Bromide_and_Octadecyl_Trimethyl_Ammonium_Bromide_Are_Surface-Active_Small_Molecule_Dynamin_Inhibitors_that_Block_Endocytosis_Mediated_by_Dynamin_I_or_Dynamin_II
https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://pubmed.ncbi.nlm.nih.gov/17702890/
https://www.researchgate.net/publication/6136676_Myristyl_Trimethyl_Ammonium_Bromide_and_Octadecyl_Trimethyl_Ammonium_Bromide_Are_Surface-Active_Small_Molecule_Dynamin_Inhibitors_that_Block_Endocytosis_Mediated_by_Dynamin_I_or_Dynamin_II
https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://pubmed.ncbi.nlm.nih.gov/17702890/
https://www.researchgate.net/publication/6136676_Myristyl_Trimethyl_Ammonium_Bromide_and_Octadecyl_Trimethyl_Ammonium_Bromide_Are_Surface-Active_Small_Molecule_Dynamin_Inhibitors_that_Block_Endocytosis_Mediated_by_Dynamin_I_or_Dynamin_II
https://www.research.ed.ac.uk/en/publications/myristyl-trimethyl-ammonium-bromide-and-octadecyl-trimethyl-ammon/
https://pubmed.ncbi.nlm.nih.gov/17702890/
https://www.researchgate.net/publication/6136676_Myristyl_Trimethyl_Ammonium_Bromide_and_Octadecyl_Trimethyl_Ammonium_Bromide_Are_Surface-Active_Small_Molecule_Dynamin_Inhibitors_that_Block_Endocytosis_Mediated_by_Dynamin_I_or_Dynamin_II
https://www.researchgate.net/figure/IC50-values-M-of-the-compounds-and-SI-values-against-MCF-7-A549-and-NIH-3T3-cell_tbl1_322376003
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Receptor Clathrin-coated pit

Endocytic Vesicle

Forms

Endocytosis

Leads to

TTAB

Dynamin

Inhibits

Mediates vesicle
fission

Downstream
Signaling

Initiates

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: TTAB inhibits dynamin, blocking endocytosis and downstream signaling.
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Applications in Drug Development
The unique properties of TTAB make it a versatile tool in pharmaceutical research and

development.

Drug Delivery Systems
TTAB is widely used as a stabilizer in the formulation of nanoparticles for drug delivery.[10] Its

cationic nature allows it to coat negatively charged drug-loaded nanoparticles, preventing their

aggregation and improving their stability in suspension.[11] This surface modification can also

enhance the interaction of nanoparticles with negatively charged cell membranes, potentially

increasing cellular uptake of the encapsulated drug.

Diagram 3: TTAB in Nanoparticle Formulation
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Caption: Workflow for TTAB stabilization of drug-loaded nanoparticles.

Antimicrobial Formulations
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Given its potent antimicrobial properties, TTAB is an active ingredient in various disinfectant

and antiseptic formulations.[6] Its ability to disrupt microbial membranes makes it effective

against a broad range of pathogens.

Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by
Conductivity
Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below

the CMC, the surfactant exists as monomers, and conductivity increases linearly. Above the

CMC, micelles form, which are less mobile and have a lower charge density than the individual

monomers. This leads to a change in the slope of the conductivity versus concentration plot,

and the intersection of the two linear portions indicates the CMC.[12][13][14]

Methodology:

Preparation of Solutions: Prepare a stock solution of TTAB in deionized water. Create a

series of dilutions of the stock solution to cover a range of concentrations both below and

above the expected CMC (e.g., 0.1 mM to 10 mM).

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

Measurement: a. Measure the conductivity of the deionized water as a baseline. b. Rinse the

conductivity probe thoroughly with deionized water and then with the next solution to be

measured. c. Measure the conductivity of each TTAB solution, starting from the lowest

concentration. Allow the reading to stabilize before recording.

Data Analysis: a. Plot the specific conductivity (κ) as a function of the TTAB concentration. b.

Identify the two linear regions in the plot. c. Perform a linear regression for each region to

obtain two equations. d. The concentration at which the two lines intersect is the CMC.

Evaluation of Cytotoxicity by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular
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oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

The amount of formazan produced is proportional to the number of viable cells.[15][16]

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

Compound Treatment: Prepare serial dilutions of TTAB in a suitable cell culture medium.

Replace the old medium with the medium containing different concentrations of TTAB.

Include a vehicle control (medium without TTAB).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate

for 3-4 hours.[16]

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g.,

DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other

readings. b. Calculate the percentage of cell viability for each concentration relative to the

vehicle control. c. Plot the percentage of cell viability against the logarithm of the TTAB

concentration. d. Determine the IC₅₀ value (the concentration of TTAB that inhibits 50% of

cell growth) from the dose-response curve.

Conclusion
Tetradecyltrimethylammonium Bromide (TTAB), also known as Myristyltrimethylammonium

Bromide, is a cationic surfactant with well-defined physicochemical properties and significant

biological activities. Its potent antimicrobial action, coupled with its ability to inhibit dynamin-

mediated endocytosis, makes it a compound of considerable interest for applications ranging

from disinfectants to novel anticancer therapies and as a crucial component in advanced drug

delivery systems. The experimental protocols and mechanistic diagrams provided in this guide
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offer a foundational resource for researchers and professionals in the field of drug development

and material science. Further research into the specific downstream effects of dynamin

inhibition by TTAB and its in vivo efficacy and safety in various formulations will be crucial for

translating its potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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